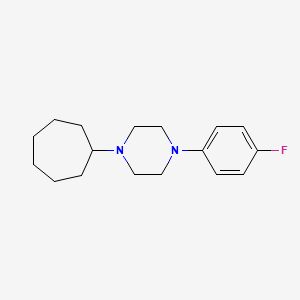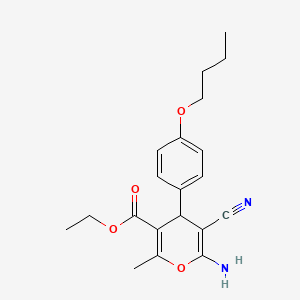![molecular formula C19H19N3O2 B5194681 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide, commonly known as BMF-3, is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. It is a member of the furamide family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
BMF-3 is a potent inhibitor of HDACs, which are enzymes that regulate the acetylation of histone proteins and the expression of genes. HDACs have been implicated in the development and progression of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BMF-3 inhibits the activity of HDACs by binding to their active site and preventing the deacetylation of histone proteins. This leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation, which are important processes in the treatment of various diseases.
Biochemical and Physiological Effects:
BMF-3 has been shown to have a potent inhibitory effect on the activity of HDACs, which leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, BMF-3 has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
BMF-3 has several advantages for lab experiments, including its potent inhibitory effect on HDACs, its ability to upregulate genes involved in cell cycle arrest, apoptosis, and differentiation, and its anti-inflammatory and antioxidant effects. However, BMF-3 also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of BMF-3, including its potential therapeutic applications in various diseases, the development of more potent and selective HDAC inhibitors, and the investigation of the molecular mechanisms underlying its anti-inflammatory and antioxidant effects. In addition, further studies are needed to determine the efficacy and safety of BMF-3 in humans, including its pharmacokinetics and pharmacodynamics. Overall, BMF-3 has shown promising results in scientific research for its potential therapeutic applications, and further studies are needed to fully explore its potential.
Synthesemethoden
BMF-3 can be synthesized using a multi-step process that involves the reaction of 3-furoic acid with thionyl chloride to form 3-furoyl chloride. The resulting compound is then reacted with 2-aminomethylpyridine and benzylmethylamine to form BMF-3. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BMF-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to have a potent inhibitory effect on the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDACs have been implicated in the development and progression of various diseases, and their inhibition by BMF-3 has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(13-15-6-3-2-4-7-15)18-16(8-5-10-20-18)12-21-19(23)17-9-11-24-14-17/h2-11,14H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFYOTXMYZCIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)


![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5194654.png)
![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)

![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)